Decylcyclohexane

Description

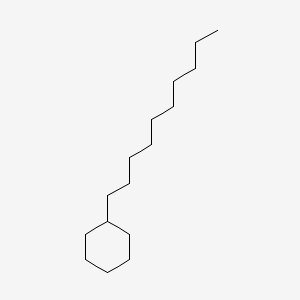

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

decylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32/c1-2-3-4-5-6-7-8-10-13-16-14-11-9-12-15-16/h16H,2-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STWFZICHPLEOIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061973 | |

| Record name | Decylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

0.00103 [mmHg] | |

| Record name | Decylcyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13437 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1795-16-0 | |

| Record name | Decylcyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1795-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decylcyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001795160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decylcyclohexane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74192 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexane, decyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.703 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DECYLCYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X5R5EE4ST | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the physical properties of Decylcyclohexane?

An In-depth Technical Guide to the Physical Properties of Decylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No: 1795-16-0), a saturated cycloalkane, is a compound of interest in various fields, including its potential use as a solvent or in the formulation of lubricants. A thorough understanding of its physical properties is essential for its application in research and development. This guide provides a comprehensive overview of the key physical characteristics of this compound, details the standard experimental methodologies for their determination, and illustrates the relationships between these properties and their measurement techniques.

Core Physical and Chemical Properties

This compound is a colorless liquid under standard conditions. Its fundamental properties are summarized below.

| Property | Value |

| CAS Number | 1795-16-0 |

| Molecular Formula | C₁₆H₃₂ |

| Molecular Weight | 224.43 g/mol |

| Appearance | Colorless liquid |

| Synonyms | 1-Cyclohexyldecane, n-Decylcyclohexane |

Quantitative Physical Data

The following table summarizes the key quantitative physical properties of this compound. These values are critical for handling, process design, and safety assessments.

| Property | Value | Conditions |

| Density | 0.812 - 0.82 g/cm³ | @ 20°C (approx.) |

| Boiling Point | 299 °C | @ 760 mmHg |

| Melting Point | -2 °C | - |

| Flash Point | 127.5 °C | Tag Closed Cup (TCC) |

| Vapor Pressure | 0.001 to 0.002 mmHg | @ 25°C |

| Refractive Index (n_D) | 1.449 - 1.454 | @ 20°C |

| Water Solubility | 0.001358 mg/L (estimated) | @ 25°C |

| LogP (Octanol/Water Partition Coefficient) | 6.1 - 8.7 (estimated) | - |

| Viscosity | Data not readily available | - |

| Surface Tension | Data not readily available | - |

Experimental Protocols for Property Determination

Accurate determination of physical properties relies on standardized experimental protocols. The following sections detail the methodologies for measuring the key characteristics of liquid hydrocarbons like this compound.

Density Measurement (Pycnometry)

Density is a fundamental property used to characterize substances and convert between mass and volume. A common and precise method involves the use of a pycnometer, following standards such as ASTM D1217 or D1480.[1][2]

-

Principle: This method determines the mass of a precise volume of liquid. The pycnometer is a glass flask with a precisely known volume.

-

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately measured on an analytical balance.[3]

-

The pycnometer is filled with the sample liquid (this compound), taking care to avoid air bubbles.[4]

-

The filled pycnometer is placed in a constant-temperature bath until it reaches thermal equilibrium (e.g., 20°C).

-

The volume is adjusted precisely, often by inserting a stopper with a capillary bore, allowing excess liquid to be removed.[3]

-

The exterior of the pycnometer is carefully dried, and its total mass is measured.

-

The density is calculated by dividing the net mass of the liquid by the calibrated volume of the pycnometer.

-

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. It is a key indicator of purity. For small sample volumes, the Thiele tube or micro-reflux methods are common.[5][6]

-

Principle: A small amount of liquid is heated, and the temperature at which it is in equilibrium with its vapor at the ambient pressure is measured.

-

Procedure (Thiele Tube Method):

-

A small amount of the liquid is placed in a fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube.[7]

-

The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil to ensure uniform heating.[6]

-

As the temperature rises, trapped air expands and escapes from the capillary tube.

-

Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tube.[5]

-

The heat source is removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature recorded the instant the stream of bubbles stops and the liquid begins to enter the capillary tube.[8]

-

Flash Point Measurement

The flash point is the lowest temperature at which a liquid gives off enough vapor to form an ignitable mixture with air. It is a critical safety parameter for storage and handling. For this compound, the Tag Closed Cup (TCC) method (ASTM D56) is specified.[9][10]

-

Principle: A sample is heated in a closed cup at a controlled rate. An ignition source is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which a flash is observed.[11]

-

Procedure (ASTM D56):

-

The sample is placed in the Tag Closed Cup tester.[12]

-

The temperature of the sample is increased at a slow, constant rate.

-

At specified temperature intervals, a small test flame is directed into the cup's opening.

-

The flash point is the lowest temperature at which the application of the test flame causes the vapor above the sample to ignite with a brief flash.[11]

-

Refractive Index Measurement

The refractive index measures how light propagates through a substance and is highly sensitive to purity and composition. The Abbe refractometer is the standard instrument for this measurement.[13][14]

-

Principle: The Abbe refractometer measures the critical angle of total internal reflection of light at the interface between a high-refractive-index prism and the liquid sample. This angle is directly related to the sample's refractive index.

-

Procedure:

-

The instrument is calibrated using a standard of known refractive index, often distilled water.[15]

-

A few drops of the this compound sample are placed on the clean, dry surface of the lower prism.[16]

-

The prisms are closed, and a light source illuminates the sample.

-

While looking through the eyepiece, the adjustment knob is turned until the boundary between the light and dark fields is sharp and centered in the crosshairs.[14]

-

A compensator may be adjusted to remove any observed color dispersion.

-

The refractive index is read directly from the instrument's calibrated scale.

-

Viscosity Measurement

Viscosity describes a fluid's resistance to flow. For petroleum products and similar liquids, kinematic viscosity is often determined using a glass capillary viscometer as outlined in ASTM D445.[17][18]

-

Principle: The method measures the time it takes for a fixed volume of liquid to flow under gravity through the capillary of a calibrated viscometer at a precisely controlled temperature.[19]

-

Procedure (ASTM D445):

-

The sample is introduced into a clean, dry capillary viscometer (e.g., an Ubbelohde type).

-

The viscometer is placed vertically in a constant-temperature bath until the sample reaches the test temperature.

-

The liquid is drawn up through the capillary by suction to a point above the upper timing mark.

-

The suction is released, and the time taken for the liquid meniscus to pass between the upper and lower timing marks is measured accurately.

-

The kinematic viscosity (ν) is calculated by multiplying the measured flow time by the viscometer's calibration constant.

-

The dynamic viscosity (η) can be obtained by multiplying the kinematic viscosity by the density (ρ) of the liquid at the same temperature (η = ν * ρ).[20]

-

Surface Tension Measurement

Surface tension is the tendency of liquid surfaces to shrink into the minimum surface area possible. While specific data for this compound is sparse, the property can be measured using methods like the Du Noüy ring method, standardized in ASTM D971 for interfacial tension.[21][22]

-

Principle: This method measures the force required to detach a platinum ring from the surface of a liquid. This force is proportional to the surface tension of the liquid.[23]

-

Procedure (ASTM D971 - adapted for surface tension):

-

A platinum ring of precise dimensions is suspended from a sensitive force balance (tensiometer).

-

The liquid sample is placed in a container on an adjustable platform below the ring.

-

The platform is raised until the ring makes contact with the liquid surface.

-

The platform is then slowly lowered, causing a liquid lamella to be pulled up by the ring.[24]

-

The force is measured continuously as the ring is pulled away from the surface. The maximum force recorded just before the lamella breaks is used to calculate the surface tension, applying appropriate correction factors.

-

Logical Relationships in Physical Property Analysis

The determination of this compound's physical properties follows a logical workflow, where fundamental properties are measured through specific experimental techniques. The diagram below illustrates this relationship.

Caption: Workflow for determining physical properties of this compound.

References

- 1. store.astm.org [store.astm.org]

- 2. tamson-instruments.com [tamson-instruments.com]

- 3. che.utah.edu [che.utah.edu]

- 4. ised-isde.canada.ca [ised-isde.canada.ca]

- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. byjus.com [byjus.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. store.astm.org [store.astm.org]

- 10. store.astm.org [store.astm.org]

- 11. Flashpoint Testing - ASTM D56 (Tag Closed Cup) - Pentyl Labs [pentyllabs.com]

- 12. torontech.com [torontech.com]

- 13. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 14. Operating Instructions for Abbé Refractometers | Chem Lab [chemlab.truman.edu]

- 15. hinotek.com [hinotek.com]

- 16. img.daihan-sci.com [img.daihan-sci.com]

- 17. store.astm.org [store.astm.org]

- 18. American Society for Testing and Materials Standard ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids - AG - Australian Business Licence and Information Service [ablis.business.gov.au]

- 19. Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids and Calculation of Dynamic Viscosity (ASTM D 445) [pachemtech.eu]

- 20. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]

- 21. store.astm.org [store.astm.org]

- 22. biolinscientific.com [biolinscientific.com]

- 23. mastrad.com [mastrad.com]

- 24. ASTM D 971 | KRÜSS Scientific [kruss-scientific.com]

Thermodynamic and chemical properties of Decylcyclohexane.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decylcyclohexane (also known as 1-cyclohexyldecane) is a saturated cycloalkane with the chemical formula C16H32.[1] It consists of a cyclohexane ring bonded to a ten-carbon alkyl chain. This non-polar hydrocarbon is a colorless liquid at room temperature and is characterized by its low volatility and excellent solubility in organic solvents.[2] These properties make it a significant compound in various industrial applications, including the production of lubricants and surfactants.[2] This guide provides a detailed overview of the thermodynamic and chemical properties of this compound, along with methodologies for their determination, to support research and development activities.

Chemical Properties

This compound is a stable, combustible liquid.[3][4][5] As a saturated hydrocarbon, it is relatively inert and does not readily undergo reactions. However, it is incompatible with strong oxidizing agents.[3][4][5] The chemical character of this compound is primarily dictated by its non-polar nature, a direct consequence of its hydrocarbon structure. This leads to its miscibility with other non-polar solvents and its very low solubility in water.[6]

References

- 1. This compound | C16H32 | CID 15713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | CAS#:1795-16-0 | Chemsrc [chemsrc.com]

- 4. chemwhat.com [chemwhat.com]

- 5. N-DECYLCYCLOHEXANE | 1795-16-0 [amp.chemicalbook.com]

- 6. decyl cyclohexane, 1795-16-0 [thegoodscentscompany.com]

Decylcyclohexane: Nomenclature and Chemical Identity

Decylcyclohexane, a saturated hydrocarbon, is a molecule of interest in various fields of chemical research. This guide provides an in-depth look at its nomenclature according to the International Union of Pure and Applied Chemistry (IUPAC) and its commonly used synonyms.

IUPAC Name

The systematic name for this compound, as defined by IUPAC, is This compound [1]. The structure consists of a ten-carbon alkyl chain (a decyl group) attached to a cyclohexane ring[1].

Synonyms and Identifiers

This compound is also known by several other names and identifiers, which are crucial for searching chemical databases and literature. These synonyms often arise from different naming conventions or are used as shorthand in specific contexts.

A comprehensive list of synonyms and identifiers is provided in the table below for clarity and easy reference.

| Identifier Type | Identifier | Source |

| Common Synonyms | 1-Cyclohexyldecane[1][2][3][4] | PubChem, SCBT, Cheméo, NIST |

| n-Decylcyclohexane[1][3][4][5] | PubChem, Cheméo, NIST, ChemWhat | |

| Cyclohexane, decyl-[1][3][4] | PubChem, Cheméo, NIST | |

| Decane, 1-cyclohexyl-[3][4] | Cheméo, NIST | |

| CAS Registry Number | 1795-16-0[1][4] | CAS, NIST |

| Molecular Formula | C16H32[1][2][4] | PubChem, SCBT, NIST |

| Molecular Weight | 224.43 g/mol [2] | SCBT |

| InChIKey | STWFZICHPLEOIC-UHFFFAOYSA-N[1][4] | PubChem, NIST |

| UNII | 7X5R5EE4ST[1] | FDA GSRS |

Logical Relationship of Nomenclature

The various names for this compound all describe the same molecular structure, albeit from slightly different perspectives, as illustrated by the following diagram.

References

An In-depth Technical Guide to the Spectral Analysis of Decylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for decylcyclohexane. It includes detailed experimental protocols and tabulated spectral data to support research and development activities where this molecule is of interest.

Introduction

This compound is a saturated hydrocarbon consisting of a cyclohexane ring substituted with a ten-carbon alkyl chain. As a non-polar organic molecule, its structural elucidation and characterization rely heavily on modern spectroscopic techniques. This guide presents key spectral data and the methodologies for their acquisition, providing a foundational resource for its identification and analysis.

Spectral Data Presentation

The following sections summarize the quantitative spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide characteristic signals corresponding to the different chemical environments of the protons and carbons in the cyclohexane ring and the decyl chain.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.60-1.75 | m | 5H | Cyclohexane (CH, axial CH₂) |

| ~1.15-1.35 | m | 22H | Cyclohexane (equatorial CH₂) & Decyl Chain (-CH₂-) |

| ~0.85-0.95 | t | 3H | Decyl Chain (-CH₃) |

Note: The ¹H NMR spectrum of alkanes often exhibits significant signal overlap due to the similar electronic environments of the protons.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~37.5 | Cyclohexane C1 |

| ~33.5 | Cyclohexane C2/C6 |

| ~31.9 | Decyl Chain |

| ~29.7 | Decyl Chain |

| ~29.3 | Decyl Chain |

| ~26.7 | Cyclohexane C3/C5 |

| ~26.4 | Cyclohexane C4 |

| ~22.7 | Decyl Chain |

| ~14.1 | Decyl Chain (-CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of functional groups. For an alkane like this compound, the spectrum is characterized by C-H stretching and bending vibrations.[1][2]

Table 3: IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2924 | Strong | C-H Asymmetric Stretch (CH₂) |

| 2853 | Strong | C-H Symmetric Stretch (CH₂) |

| 1465 | Medium | C-H Scissoring (Bending) (CH₂) |

| 1447 | Medium | C-H Bending (CH₂) |

Data obtained from the NIST Chemistry WebBook.[3]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in the formation of a molecular ion and a series of fragment ions. The fragmentation pattern is characteristic of long-chain alkanes and cycloalkanes.[4][5]

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 41 | 65 | [C₃H₅]⁺ |

| 43 | 55 | [C₃H₇]⁺ |

| 55 | 100 | [C₄H₇]⁺ |

| 57 | 45 | [C₄H₉]⁺ |

| 69 | 80 | [C₅H₉]⁺ |

| 82 | 95 | [C₆H₁₀]⁺ |

| 83 | 98 | [C₆H₁₁]⁺ (cyclohexyl cation) |

| 97 | 40 | [C₇H₁₃]⁺ |

| 111 | 25 | [C₈H₁₅]⁺ |

| 125 | 15 | [C₉H₁₇]⁺ |

| 224 | 5 | [M]⁺ (Molecular Ion) |

Data obtained from the NIST Chemistry WebBook.[6][7]

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

3.1.1. Sample Preparation [8][9]

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g., chloroform-d, CDCl₃).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean 5 mm NMR tube.

-

Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

3.1.2. Data Acquisition [10][11]

-

Instrument Setup: Place the NMR tube in the spectrometer's probe.

-

Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 15-20 ppm, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Due to the low natural abundance of ¹³C, a larger number of scans is required. A spectral width of 200-250 ppm and a longer relaxation delay (e.g., 2-5 seconds) are typically used.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Infrared (IR) Spectroscopy

3.2.1. Sample Preparation (Neat Liquid) [12][13]

-

Clean Plates: Ensure the salt plates (e.g., KBr or NaCl) are clean, dry, and free of any residues.

-

Sample Application: Place a single drop of this compound onto the center of one salt plate.

-

Sandwiching: Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.

-

Mounting: Mount the sandwiched plates in the spectrometer's sample holder.

3.2.2. Data Acquisition (FTIR) [14][15]

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.

-

Sample Spectrum: Place the prepared sample in the spectrometer and acquire the sample spectrum.

-

Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.

Mass Spectrometry (GC-MS)

3.3.1. Sample Preparation

-

Dilution: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane or dichloromethane) at a concentration of approximately 1 mg/mL.

3.3.2. Data Acquisition (Electron Ionization - EI) [16][17][18]

-

Injection: Inject a small volume (typically 1 µL) of the prepared solution into the gas chromatograph (GC) inlet.

-

Chromatographic Separation: The sample is vaporized and separated on a capillary column (e.g., a non-polar column like DB-5ms). A temperature program is used to elute the components, for example, starting at 50°C and ramping to 300°C.

-

Ionization: As this compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded by a beam of electrons (typically at 70 eV). This causes ionization and fragmentation of the molecule.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

- 1. IR _2007 [uanlch.vscht.cz]

- 2. IR Absorption Table [webspectra.chem.ucla.edu]

- 3. Cyclohexane, decyl- [webbook.nist.gov]

- 4. Electron impact mass spectrometry of alkanes in supersonic molecular beams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Cyclohexane, decyl- [webbook.nist.gov]

- 7. Cyclohexane, decyl- [webbook.nist.gov]

- 8. NMR Sample Preparation [nmr.chem.umn.edu]

- 9. publish.uwo.ca [publish.uwo.ca]

- 10. How To [chem.rochester.edu]

- 11. chem.uiowa.edu [chem.uiowa.edu]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. eng.uc.edu [eng.uc.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 18. chromatographyonline.com [chromatographyonline.com]

Decylcyclohexane: A Comprehensive Technical Guide to its Natural Occurrence and Industrial Sources

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decylcyclohexane, a saturated alicyclic hydrocarbon, is a molecule of growing interest in various scientific domains, from geochemistry to pharmacology. Its presence in natural sources provides valuable information for petroleum exploration and environmental analysis. Furthermore, its potential applications in drug development and as a specialty chemical necessitate a thorough understanding of its origins, both natural and synthetic. This technical guide provides an in-depth overview of the natural occurrence and industrial sources of this compound, with a focus on quantitative data, experimental protocols, and the underlying pathways.

Natural Occurrence of this compound

This compound has been identified in a diverse range of natural matrices, including petroleum products, plants, and fungi.

Petroleum and Crude Oil

This compound is a naturally occurring component of crude oil and its refined products, where it falls under the category of naphthenes (cycloalkanes). Naphthenes are a significant fraction of crude oil, contributing to its physical and chemical properties. The concentration of this compound and other alkylcyclohexanes can vary significantly depending on the origin and geological history of the crude oil.

Table 1: Quantitative Data on this compound in Natural Sources

| Source Category | Specific Source | Concentration Range | Analytical Method |

| Petroleum | Crude Oil | Variable, typically a minor component within the naphthene fraction. Specific quantitative data is scarce in publicly available literature. | Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography-Flame Ionization Detection (GC-FID) |

| Diesel Fuel | Present as a component of the complex hydrocarbon mixture. Quantitative data is not readily available. | GC-MS, GC-FID[1] | |

| Flora | Spermadictyon suaveolens (leaves) | Identified as a phytochemical constituent. Quantitative data not specified in the cited study.[2][3] | GC-MS |

| Aloe vera | Reported as a constituent. Specific concentration data is not available. | GC-MS | |

| Fungi | Aspergillus ustus | Identified as a volatile organic compound. Quantitative data is not readily available in the literature. | Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS |

Note: The quantitative data for this compound in many natural sources is not extensively documented in publicly available literature. The provided information is based on qualitative identification, and the concentration is expected to be highly variable.

Botanical Sources

This compound has been identified as a phytochemical in certain plant species.

-

Spermadictyon suaveolens : Gas chromatography-mass spectrometry (GC-MS) analysis of the leaf extracts of Spermadictyon suaveolens has confirmed the presence of this compound.[2][3]

-

Aloe vera : this compound has also been reported as a constituent of Aloe vera.

Fungal Sources

Certain fungi are capable of producing a wide array of volatile organic compounds (VOCs), including this compound.

-

Aspergillus ustus : This species of fungus has been reported to produce this compound as a volatile metabolite.

Industrial Sources and Synthesis

Commercially, this compound is primarily produced through synthetic chemical processes. The most common industrial route involves a two-step process: Friedel-Crafts alkylation of an aromatic precursor followed by hydrogenation.

Friedel-Crafts Alkylation of Benzene

The initial step involves the alkylation of benzene with a 10-carbon alkene, such as 1-decene. This reaction is an electrophilic aromatic substitution catalyzed by a Lewis acid or a solid acid catalyst.[4][5][6][7]

Reaction:

C₆H₆ + C₁₀H₂₀ → C₁₆H₂₆

(Benzene + 1-Decene → Decylbenzene)

Common catalysts for this reaction include aluminum chloride (AlCl₃), hydrofluoric acid (HF), and various zeolites.[8] The choice of catalyst and reaction conditions (temperature, pressure) can influence the product distribution and yield.

Hydrogenation of Decylbenzene

The decylbenzene produced in the first step is then hydrogenated to yield this compound. This process involves the saturation of the aromatic ring with hydrogen, typically using a metal catalyst.

Reaction:

C₁₆H₂₆ + 3H₂ → C₁₆H₃₂

(Decylbenzene + Hydrogen → this compound)

Catalysts for this hydrogenation step commonly include nickel, platinum, or palladium supported on a carrier material like alumina or carbon.[9] The reaction is typically carried out at elevated temperature and pressure.

Experimental Protocols

Extraction and Analysis of this compound from Plant Material (General Protocol)

This protocol provides a general framework for the extraction and analysis of this compound from plant tissues, which can be adapted for specific applications.

1. Sample Preparation:

-

Collect fresh plant material (e.g., leaves of Spermadictyon suaveolens).

-

Air-dry or freeze-dry the material to remove moisture.

-

Grind the dried material into a fine powder to increase the surface area for extraction.

2. Extraction:

-

Soxhlet Extraction:

-

Place the powdered plant material in a thimble and extract with a suitable solvent (e.g., hexane, dichloromethane) in a Soxhlet apparatus for several hours. This method is effective for exhaustive extraction.

-

-

Ultrasonic-Assisted Extraction (UAE):

-

Suspend the powdered plant material in a solvent in a flask.

-

Place the flask in an ultrasonic bath and sonicate for a specified period (e.g., 30-60 minutes). This method is generally faster than Soxhlet extraction.

-

3. Extract Concentration:

-

After extraction, remove the solvent from the extract using a rotary evaporator under reduced pressure to obtain a concentrated crude extract.

4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Splitless or split injection.

-

Oven Temperature Program: A temperature gradient is programmed to separate the components of the extract. A typical program might start at a lower temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 300°C).

-

Mass Spectrometer Parameters: Operate in electron ionization (EI) mode. Scan a mass range of m/z 40-500.

-

Identification: Identify this compound by comparing its mass spectrum and retention time with that of a certified reference standard. The NIST library can also be used for tentative identification.

-

Quantification: For quantitative analysis, a calibration curve should be prepared using a series of known concentrations of a this compound standard. An internal standard (e.g., a deuterated analog) should be used to improve accuracy and precision.[10][11]

Analysis of this compound in Petroleum Fractions (General Protocol)

This protocol outlines a general procedure for the analysis of this compound in crude oil or its distillates.

1. Sample Preparation:

-

Dilute the crude oil or petroleum fraction in a suitable solvent (e.g., dichloromethane, hexane) to an appropriate concentration for GC analysis.

2. Fractionation (Optional):

-

For complex matrices like crude oil, it may be necessary to fractionate the sample to separate the aliphatic and aromatic components. This can be achieved using column chromatography with silica gel or alumina as the stationary phase.[12] The saturated fraction containing this compound is eluted with a non-polar solvent like hexane.

3. Gas Chromatography-Flame Ionization Detection (GC-FID) / Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Instrumentation: A GC equipped with either an FID or a mass spectrometer. FID is suitable for quantification, while MS provides definitive identification.

-

Column: A non-polar capillary column is typically used.

-

Carrier Gas: Helium or hydrogen.

-

Oven Temperature Program: A temperature program is used to separate the wide range of hydrocarbons present in petroleum samples.

-

Identification (GC-MS): Compare the mass spectrum and retention time of the peak of interest with a this compound standard.

-

Quantification (GC-FID): Calibrate the instrument using a certified reference standard of this compound. Use an internal standard for improved accuracy. The concentration of this compound is determined by comparing its peak area to the calibration curve.[13]

Signaling Pathways and Logical Relationships

The following diagram illustrates the relationship between the natural occurrence and industrial synthesis of this compound.

Caption: Sources and Synthesis of this compound.

Conclusion

This compound is a naturally occurring cycloalkane found in geological sources like crude oil, as well as in specific plant and fungal species. While its presence in these natural matrices is confirmed, detailed quantitative data remains limited in the scientific literature. Industrially, this compound is synthesized through a well-established two-step process involving Friedel-Crafts alkylation and subsequent hydrogenation. The analytical methods for its detection and quantification, primarily GC-MS and GC-FID, are robust and can be adapted for various sample matrices. Further research is warranted to quantify the concentration of this compound in its natural sources and to explore its full potential in various scientific and industrial applications. This guide provides a foundational understanding for researchers and professionals working with this versatile molecule.

References

- 1. agilent.com [agilent.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. mt.com [mt.com]

- 8. dc.etsu.edu [dc.etsu.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. tdi-bi.com [tdi-bi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Decylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling and melting points of decylcyclohexane (CAS No. 1795-16-0). The document details the experimentally determined values for these key physical properties, outlines the methodologies for their determination, and presents a logical workflow for these experimental processes. This information is critical for professionals in research and development who require precise data for modeling, synthesis, and formulation.

Quantitative Physicochemical Data

The boiling and melting points of this compound have been determined and reported across various chemical data repositories. A summary of these values is presented below for ease of comparison.

| Physical Property | Value | Conditions |

| Boiling Point | 299.00 °C | @ 760.00 mm Hg[1] |

| 299.7 °C | @ 760 mmHg[2] | |

| 299 °C | ||

| Melting Point | -2 °C[2] | |

| -1.7 °C |

Experimental Protocols for Determination of Physical Properties

The determination of accurate boiling and melting points is fundamental to characterizing a chemical substance. The protocols described herein are standard methodologies applicable to alkanes like this compound.

2.1. Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following protocol outlines the capillary method for determining the melting point, a common and reliable technique.[3]

Methodology:

-

Sample Preparation: A small amount of solid this compound, previously frozen, is finely powdered. The open end of a glass capillary tube is jabbed into the powder to collect a sample.[4] The tube is then inverted and tapped gently to cause the solid to fall to the sealed end. The capillary tube is dropped, sealed end down, through a long, narrow tube to tightly pack the solid to a height of 2-3 mm.[4]

-

Apparatus Setup: The packed capillary tube is placed into a melting point apparatus, such as a Mel-Temp or a Thiele tube.[3] The apparatus is equipped with a calibrated thermometer or a digital temperature probe.

-

Heating and Observation: The sample is heated at a steady and slow rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[3][5] The sample is observed through a magnifying lens.

-

Data Recording: Two temperatures are recorded:

-

The temperature at which the first droplet of liquid appears.

-

The temperature at which the entire solid sample has completely melted into a liquid. The recorded melting point is reported as this temperature range. For a pure compound, this range is typically narrow (0.5-1.0 °C).[3][6] Impurities can lead to a depression and broadening of the melting range.[3][5][6]

-

2.2. Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.[7] The normal boiling point is measured at an atmospheric pressure of 760 mmHg. The Thiele tube method is a suitable micro-method for determining the boiling point of a small sample of liquid like this compound.[8]

Methodology:

-

Sample Preparation: A small volume (approximately 0.5 mL) of liquid this compound is placed into a small test tube or a Durham tube.[8] A capillary tube, sealed at one end, is placed into the liquid with the open end down.

-

Apparatus Setup: The small test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[8] This assembly is then placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil), ensuring the heat is distributed evenly by convection.[8]

-

Heating and Observation: The Thiele tube is heated gently at the side arm. As the temperature rises, the air trapped in the capillary tube will expand and slowly bubble out. Upon reaching the boiling point, a continuous and rapid stream of bubbles will emerge from the capillary tube.[8]

-

Data Recording: The heating is stopped, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases, and the liquid just begins to enter the capillary tube. This is the point where the vapor pressure of the sample equals the atmospheric pressure. The barometric pressure should also be recorded.[8]

Logical Workflow and Signaling Pathways

The logical progression for the experimental determination of the physical properties of a compound like this compound follows a standardized workflow to ensure accuracy and reproducibility. This process can be visualized as a decision-making and procedural pathway.

Caption: Experimental workflow for determining the melting and boiling points of this compound.

References

- 1. decyl cyclohexane, 1795-16-0 [thegoodscentscompany.com]

- 2. Page loading... [wap.guidechem.com]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of Decylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of decylcyclohexane in water and a range of common organic solvents. This compound, a saturated cycloalkane, is a nonpolar compound, a characteristic that dictates its solubility behavior. This guide integrates available data with predictive models to offer a thorough understanding of its miscibility, supported by detailed experimental protocols for solubility determination.

Core Physical and Chemical Properties of this compound

A foundational understanding of this compound's physical and chemical properties is essential for interpreting its solubility. Key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₃₂ | [1] |

| Molecular Weight | 224.43 g/mol | [1][2] |

| CAS Number | 1795-16-0 | [2] |

| Appearance | Colorless liquid | |

| Boiling Point | 299.0 °C at 760 mmHg | [3] |

| Melting Point | -1.7 °C | |

| Density | ~0.817 g/cm³ | |

| logP (octanol/water) | 8.284 (estimated) | [3] |

Solubility of this compound

The solubility of a compound is governed by the principle of "like dissolves like," where substances with similar polarities tend to be miscible. As a nonpolar hydrocarbon, this compound exhibits very low solubility in polar solvents like water and high solubility in nonpolar organic solvents.

Water Solubility

The solubility of this compound in water is exceedingly low, a consequence of its nonpolar aliphatic structure.

| Solvent | Temperature (°C) | Solubility | Method |

| Water | 25 | 0.001358 mg/L | Estimated |

Table 1: Quantitative Water Solubility of this compound.[3]

Solubility in Organic Solvents

While specific experimental data for the solubility of this compound in a wide array of organic solvents is scarce in publicly available literature, its solubility can be reliably predicted based on its chemical nature and by employing theoretical models such as Hansen Solubility Parameters.

Qualitative Solubility Predictions:

Based on the "like dissolves like" principle, the expected solubility of this compound in various classes of organic solvents is as follows:

| Solvent Class | Examples | Predicted Solubility |

| Alcohols (Polar, Protic) | Methanol, Ethanol | Low to Moderate |

| Alkanes (Nonpolar) | Hexane, Heptane | High / Miscible |

| Aromatic Solvents (Nonpolar) | Toluene, Benzene | High / Miscible |

| Ethers (Slightly Polar) | Diethyl Ether | High / Miscible |

| Esters (Polar, Aprotic) | Ethyl Acetate | Moderate to High |

Table 2: Predicted Qualitative Solubility of this compound in Organic Solvents.

Quantitative Solubility Estimation using Hansen Solubility Parameters (HSP):

Hansen Solubility Parameters provide a more quantitative method for predicting the miscibility of a solute in a solvent. The principle is that substances with similar HSP values are likely to be miscible. The total Hansen solubility parameter (δt) is derived from three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding forces (δh).

The HSP values for this compound are:

-

δd: 16.17 MPa½

-

δp: 0.10 MPa½

-

δh: 0.10 MPa½

The following table presents the HSP values for various organic solvents and an interpretation of their likely miscibility with this compound. A smaller difference between the HSP of the solute and the solvent suggests higher solubility.

| Solvent | δd (MPa½) | δp (MPa½) | δh (MPa½) | Predicted Miscibility with this compound |

| Methanol | 15.1 | 12.3 | 22.3 | Poor |

| Ethanol | 15.8 | 8.8 | 19.4 | Low |

| n-Propanol | 16.0 | 6.8 | 17.4 | Moderate |

| n-Butanol | 16.0 | 5.7 | 15.8 | Moderate to Good |

| n-Hexane | 14.9 | 0.0 | 0.0 | Excellent / Miscible |

| n-Heptane | 15.3 | 0.0 | 0.0 | Excellent / Miscible |

| Toluene | 18.0 | 1.4 | 2.0 | Excellent / Miscible |

| Benzene | 18.4 | 0.0 | 2.0 | Excellent / Miscible |

| Diethyl Ether | 14.5 | 2.9 | 5.1 | Good |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | Good |

Table 3: Hansen Solubility Parameter-Based Prediction of this compound Solubility.

Experimental Protocols for Solubility Determination

For precise quantification of this compound solubility, especially in drug development and research settings, standardized experimental protocols are necessary. The shake-flask method is a widely recognized and reliable technique for determining the solubility of hydrophobic compounds.

Shake-Flask Method for Solubility in Organic Solvents

This method is suitable for determining the solubility of a sparingly soluble to moderately soluble compound in a given solvent.

1. Materials and Apparatus:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Analytical balance

-

Glass flasks or vials with airtight seals (e.g., screw caps with PTFE liners)

-

Constant temperature water bath or incubator with shaking capabilities

-

Centrifuge

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed flask. The excess solid phase is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Place the sealed flask in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a prolonged period (typically 24 to 72 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the flask to stand undisturbed at the same constant temperature to allow the excess undissolved this compound to settle. For finer particles, centrifugation at the controlled temperature is recommended to ensure complete separation of the solid and liquid phases.

-

Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pipette. It is critical to avoid disturbing the undissolved solute at the bottom of the flask.

-

Dilution and Analysis: Dilute the aliquot of the saturated solution with a known volume of the pure solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated GC-FID or another appropriate analytical method to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent using the following formula:

Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

3. Data Reporting:

-

Report the solubility in standard units (e.g., g/L, mg/mL, or mol/L).

-

Specify the temperature at which the measurement was conducted.

-

Detail the analytical method used for quantification.

-

Report the mean and standard deviation of at least three replicate measurements.

Visualization of Experimental Workflow

The logical flow of determining the solubility of a compound like this compound can be visualized as follows:

Caption: Workflow for experimental solubility determination.

Conclusion

This compound is a nonpolar compound with extremely low solubility in water and high solubility in nonpolar organic solvents such as alkanes and aromatic hydrocarbons. Its solubility in polar organic solvents is limited. This guide provides a framework for understanding and predicting the solubility of this compound based on fundamental principles and the Hansen Solubility Parameter model. For precise quantitative data, the detailed shake-flask experimental protocol should be followed. This information is critical for applications in chemical research, process design, and pharmaceutical sciences where the behavior of such molecules in different solvent environments is of paramount importance.

References

Methodological & Application

Decylcyclohexane as a Component in Jet Fuel Surrogates: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of accurate surrogate mixtures is crucial for the computational modeling and experimental investigation of jet fuel combustion. Real jet fuels are complex blends of hundreds of hydrocarbon compounds, making detailed kinetic modeling computationally prohibitive. Surrogates, which are simpler mixtures of a few well-characterized components, are designed to emulate the physical and chemical properties of the target fuel. Cycloalkanes are a significant class of hydrocarbons present in conventional jet fuels, and their inclusion in surrogate models is essential for replicating key combustion characteristics such as ignition delay and sooting propensity.

Decylcyclohexane (C16H32) is a cycloalkane with a long alkyl side chain, making it a relevant candidate for representing the heavier naphthenic compounds found in jet fuels. Its molecular structure influences properties like density, viscosity, and energy content, which are critical for spray atomization and combustion performance. These application notes provide a summary of the key properties of this compound and outline generalized experimental protocols for characterizing its combustion behavior as a component of a jet fuel surrogate.

Data Presentation: Properties of this compound

The following tables summarize the key physical and thermochemical properties of this compound, which are essential for its consideration as a jet fuel surrogate component.

Table 1: Physical Properties of n-Decylcyclohexane

| Property | Value | Units |

| Molecular Formula | C16H32 | - |

| Molecular Weight[1][2] | 224.43 | g/mol |

| Boiling Point | 299.00 | °C |

| Melting Point | -1.7 | °C |

| Density @ 25°C | 0.8167 | g/cm³ |

| Flash Point | 127.5 | °C |

| Vapor Pressure @ 25°C[3] | 0.00103 | mmHg |

Table 2: Thermochemical Properties of n-Decylcyclohexane

| Property | Value | Units |

| Standard Enthalpy of Formation (liquid) | -435.1 ± 2.5 | kJ/mol |

| Standard Enthalpy of Combustion (liquid) | -10148.4 ± 2.4 | kJ/mol |

| Standard Molar Entropy (liquid) | 548.36 | J/mol·K |

| Standard Molar Heat Capacity (liquid) | 433.88 | J/mol·K |

Experimental Protocols

The following are generalized protocols for key experiments used to validate the combustion performance of jet fuel surrogates. While specific studies focusing on this compound are limited, these protocols are based on established methodologies for characterizing other surrogate components.

Ignition Delay Time Measurement in a Shock Tube

Objective: To determine the autoignition delay time of a this compound-containing surrogate mixture over a range of temperatures and pressures relevant to gas turbine combustion.

Methodology:

-

Mixture Preparation: A gaseous mixture of the surrogate fuel, an oxidizer (typically air), and a diluent (e.g., argon) is prepared in a mixing tank. The mole fractions of each component are precisely controlled to achieve the desired equivalence ratio.

-

Shock Tube Operation:

-

The driven section of the shock tube is filled with the prepared fuel/oxidizer mixture to a specific initial pressure.

-

The driver section is filled with a high-pressure driver gas (e.g., helium).

-

A diaphragm separating the two sections is ruptured, generating a shock wave that propagates through the driven section, compressing and heating the test gas.

-

-

Ignition Detection: The ignition event is detected by monitoring the sudden increase in pressure using a pressure transducer and the emission of characteristic radicals (e.g., OH*) using optical diagnostics at a specific wavelength (around 307 nm).

-

Data Analysis: The ignition delay time is defined as the time interval between the arrival of the shock wave at the measurement location and the onset of ignition.

Oxidation Studies in a Flow Reactor

Objective: To study the oxidation chemistry of a this compound-containing surrogate and identify key intermediate species at intermediate temperatures.

Methodology:

-

Reactant Delivery: The surrogate fuel is vaporized and mixed with a preheated oxidizer (e.g., air or an O2/N2 mixture) at a controlled flow rate.

-

Reactor Conditions: The mixture flows through a reactor tube maintained at a constant temperature and pressure.

-

Species Sampling: Gas samples are extracted from the reactor at various residence times using a quartz probe.

-

Species Analysis: The collected samples are analyzed using gas chromatography-mass spectrometry (GC-MS) to identify and quantify the concentrations of reactants, intermediate species, and final products.

Laminar Flame Speed Measurement

Objective: To measure the fundamental propagation speed of a flame through a premixed this compound-containing surrogate/air mixture.

Methodology:

-

Mixture Preparation: A homogeneous mixture of the surrogate fuel and air is prepared at a specific equivalence ratio.

-

Flame Generation: The mixture is fed to a burner, which can be of various configurations, such as a Bunsen-type burner or a spherically expanding flame in a constant volume chamber.

-

Flame Imaging: The flame is visualized using techniques like Schlieren photography or direct imaging.

-

Data Analysis: The flame speed is determined from the geometry and flow rate of the unburned gas mixture or by tracking the propagation of the flame front in a spherical flame.

Visualizations

The following diagrams illustrate the logical workflow for the development and validation of a jet fuel surrogate, a critical process in combustion research.

Caption: Workflow for jet fuel surrogate formulation and validation.

Caption: Experimental validation process for a jet fuel surrogate.

Conclusion

This compound possesses physical and thermochemical properties that make it a plausible candidate for inclusion in jet fuel surrogate mixtures, particularly for representing the heavy cycloalkane fraction. The experimental protocols outlined provide a framework for the systematic evaluation of its combustion characteristics. Further experimental data on the ignition and oxidation of this compound, both as a pure component and in mixtures, are needed to fully validate its role and to develop accurate kinetic models for predictive combustion simulations. The development and validation of such surrogates are essential for advancing the design of more efficient and cleaner aviation propulsion systems.

References

Applications of Decylcyclohexane in Organic Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Decylcyclohexane, a high-boiling, non-polar, and chemically inert hydrocarbon, presents a unique set of properties that make it a valuable solvent and reaction medium in specialized areas of organic synthesis. Its high thermal stability and lack of reactive functional groups allow for its use in high-temperature reactions where other solvents might decompose. This document provides detailed application notes and experimental protocols for the use of this compound in various synthetic applications, including as a high-temperature reaction solvent, in the synthesis of polycyclic aromatic hydrocarbons (PAHs) and nanoparticles, and as a medium for specific catalytic processes.

Physical and Chemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is crucial for its effective application in organic synthesis. Key properties are summarized in the table below.[1][2][3][4][5]

| Property | Value | Reference |

| Molecular Formula | C₁₆H₃₂ | [1][4] |

| Molecular Weight | 224.43 g/mol | [3][4] |

| Boiling Point | 299 °C | [3][5] |

| Melting Point | -2 °C | [5] |

| Density | 0.82 g/cm³ | [5] |

| Flash Point | 127.5 °C | [3] |

| Refractive Index | 1.4500 to 1.4540 | [5] |

| Solubility | Insoluble in water; soluble in non-polar organic solvents. | |

| Stability | Stable, combustible, and incompatible with strong oxidizing agents. | [5] |

Application 1: High-Temperature Reaction Medium

Due to its high boiling point and thermal stability, this compound is an excellent solvent for organic reactions that require sustained high temperatures (200-300 °C). Its inert nature prevents it from participating in the reaction, ensuring that it solely acts as a medium for the reactants.

Logical Workflow for High-Temperature Reactions

Caption: Workflow for conducting high-temperature organic synthesis using this compound.

Application 2: Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs)

The synthesis of complex PAHs often requires high temperatures to overcome activation barriers for cyclization and aromatization reactions. This compound provides a stable and inert medium for such transformations.

Experimental Protocol: Proposed Synthesis of a Dibenzopyrene Derivative

This protocol describes a hypothetical palladium-catalyzed intramolecular cyclization to form a dibenzopyrene derivative, a reaction that would benefit from a high-boiling, inert solvent like this compound.

Reaction Scheme:

Caption: Proposed synthesis of a dibenzopyrene derivative in this compound.

Materials:

-

1,1'-Binaphthyl-2,2'-diylbis(trifluoromethanesulfonate)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine (P(o-tolyl)₃)

-

This compound (anhydrous)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for high-temperature reactions

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, add 1,1'-binaphthyl-2,2'-diylbis(trifluoromethanesulfonate) (1.0 eq).

-

Add anhydrous this compound to achieve a 0.1 M concentration of the substrate.

-

Add palladium(II) acetate (0.1 eq) and tri(o-tolyl)phosphine (0.2 eq).

-

Flush the flask with an inert gas for 15 minutes.

-

Heat the reaction mixture to 250 °C under a continuous flow of inert gas.

-

Stir the reaction at this temperature for 24 hours, monitoring the progress by taking aliquots for GC-MS analysis.

-

After completion, cool the reaction mixture to room temperature.

-

The product may precipitate upon cooling. If so, collect the solid by filtration.

-

If the product remains in solution, remove the this compound under high vacuum distillation.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data (Hypothetical):

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| This compound | 250 | 24 | 75 |

| Diphenyl ether | 257 | 24 | 70 |

| Toluene | 111 | 48 | <10 |

Application 3: Nanoparticle Synthesis

The high boiling point and inertness of this compound make it a suitable solvent for the high-temperature synthesis of nanoparticles, where precise control over temperature is crucial for controlling particle size and morphology.[6][7]

Experimental Protocol: Synthesis of Iron Oxide Nanocubes

This protocol is adapted from literature methods for the synthesis of iron oxide nanoparticles in high-boiling organic solvents.[6]

Workflow for Nanoparticle Synthesis:

Caption: General workflow for the synthesis of nanoparticles in this compound.

Materials:

-

Iron(III) acetylacetonate (Fe(acac)₃)

-

Oleic acid

-

Oleylamine

-

This compound

-

Ethanol

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a three-necked flask, combine Fe(acac)₃ (1.0 eq), oleic acid (3.0 eq), and oleylamine (3.0 eq) with this compound (20 mL).

-

Heat the mixture to 120 °C under a flow of inert gas with vigorous stirring for 1 hour to form the iron-oleate complex and remove water.

-

Rapidly heat the solution to 290 °C and maintain this temperature for 30 minutes.

-

Cool the reaction mixture to room temperature.

-

Add ethanol (40 mL) to precipitate the iron oxide nanoparticles.

-

Centrifuge the mixture to collect the nanoparticles.

-

Wash the nanoparticles with ethanol three times and redisperse them in a non-polar solvent like hexane.

Expected Results:

| Parameter | Expected Outcome |

| Product | Monodisperse iron oxide (Fe₃O₄) nanocubes |

| Size | 10-20 nm (tunable by adjusting reaction time and precursor concentration) |

| Characterization | Transmission Electron Microscopy (TEM), X-ray Diffraction (XRD) |

Application 4: Medium for Catalytic Reactions

This compound's inertness is advantageous in catalytic reactions where the solvent could potentially interfere with the catalyst or reactants.

Ziegler-Natta Polymerization

In Ziegler-Natta polymerization, non-polar, aprotic solvents are required.[7][8][9] High-boiling alkanes like this compound can be used, particularly in high-temperature polymerization processes, to maintain the reaction in the solution phase.[10][11]

Role of this compound in Ziegler-Natta Polymerization:

References

- 1. In Situ High Temperature Synthesis of Single-Component Metallic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Colloidal spherical stibnite particles via high-temperature metallo-organic synthesis - Nanoscale Advances (RSC Publishing) DOI:10.1039/D4NA00020J [pubs.rsc.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. arodes.hes-so.ch [arodes.hes-so.ch]

- 5. scilit.com [scilit.com]

- 6. researchgate.net [researchgate.net]

- 7. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. US9481748B2 - Ziegler-Natta catalyst for high temperature polymerization - Google Patents [patents.google.com]

- 11. US7666810B2 - Ziegler-natta catalyst for high temperature polymerization - Google Patents [patents.google.com]

Decylcyclohexane as a Reference Material in Gas Chromatography: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the utilization of decylcyclohexane as a reference material and internal standard in gas chromatography (GC). This compound, a saturated cycloalkane, offers high thermal stability, chemical inertness, and a retention time that is well-suited for the analysis of a variety of compounds, particularly in the analysis of fuels, lubricants, and other hydrocarbon-based samples. Its properties make it an excellent candidate for improving the accuracy and precision of quantitative GC analyses. These notes cover the rationale for its use, key physical and chemical properties, and comprehensive experimental protocols for its application.

Introduction to this compound in Gas Chromatography

This compound (C₁₆H₃₂) is a valuable reference material in gas chromatography for several key reasons:

-

Chemical Inertness: As a saturated hydrocarbon, it is chemically stable and unlikely to react with analytes or the stationary phase of the GC column.

-

Thermal Stability: Its high boiling point (approximately 297 °C) allows it to be used in GC methods that employ high oven temperatures, making it suitable for the analysis of semi-volatile and high-boiling point compounds.

-

Elution Profile: It typically elutes in a region of the chromatogram that is often free from interfering peaks from common analytes, especially in the analysis of petroleum products and biofuels.

-

Structural Similarity: Its non-polar nature makes it an ideal internal standard for the quantification of other hydrocarbons, as it behaves similarly during injection and separation.

These characteristics contribute to its utility in enhancing the reliability of qualitative and quantitative analyses by providing a stable reference point for retention time and detector response.

Physicochemical Properties and GC Retention Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use as a reference material.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₃₂ | PubChem |

| Molecular Weight | 224.43 g/mol | PubChem |

| Boiling Point | 297 °C at 760 mmHg | The Good Scents Company |

| Vapor Pressure | 0.001030 mmHg @ 25.00 °C (est) | The Good Scents Company |

| Kovats Retention Index (Standard Non-Polar) | 1640 - 1658 | PubChem |

Table 1: Physicochemical Properties of this compound. This table summarizes key properties relevant to its application in gas chromatography.

The Kovats Retention Index (RI) is a critical parameter for identifying compounds in GC. The RI of this compound on a standard non-polar column (e.g., polydimethylsiloxane) is consistently reported in the range of 1640 to 1658[1]. This value can be used to normalize retention times and compare results across different instruments and laboratories.

Application: Quantification of Hydrocarbon Content in a Biofuel Matrix

This application note details the use of this compound as an internal standard for the quantitative analysis of specific hydrocarbon components in a biofuel sample using Gas Chromatography with Flame Ionization Detection (GC-FID).

Principle

An internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and blanks.[2][3] The ratio of the analyte peak area to the internal standard peak area is used for quantification. This method compensates for variations in injection volume, detector response, and sample workup, leading to improved accuracy and precision.[2][3] this compound is chosen as the internal standard due to its chemical similarity to the target hydrocarbon analytes and its elution in a region of the chromatogram with minimal interference.

Experimental Protocol

3.2.1. Materials and Reagents

-

This compound (>98% purity, GC grade)

-

Hexane (GC grade)

-

Analyte standards (e.g., n-dodecane, n-tetradecane, n-hexadecane)

-

Biofuel sample

3.2.2. Preparation of Standard Solutions

-

Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 100 mg of this compound and dissolve it in 100 mL of hexane to prepare a stock solution of approximately 1 mg/mL.

-

Analyte Stock Solution: Prepare individual stock solutions of the target hydrocarbon analytes (e.g., n-dodecane, n-tetradecane, n-hexadecane) at a concentration of approximately 1 mg/mL in hexane.

-

Calibration Standards: Prepare a series of calibration standards by spiking known volumes of the analyte stock solutions into volumetric flasks. Add a constant volume of the IS Stock solution to each flask and dilute to the final volume with hexane. A typical concentration range for the analytes might be 10, 25, 50, 100, and 250 µg/mL, with a constant this compound concentration of 50 µg/mL.

3.2.3. Sample Preparation

-

Accurately weigh approximately 1 g of the biofuel sample into a 10 mL volumetric flask.

-

Add a precise volume of the IS Stock solution to the flask.

-

Dilute to the mark with hexane.

-

Mix thoroughly and, if necessary, filter the sample through a 0.45 µm syringe filter before injection.

3.2.4. Gas Chromatography Conditions

| Parameter | Setting |

| Instrument | Gas Chromatograph with Flame Ionization Detector (GC-FID) |

| Column | Non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane) |

| Carrier Gas | Helium or Hydrogen, constant flow rate of 1.0 mL/min |

| Injection Mode | Split (e.g., 50:1) |

| Injection Volume | 1 µL |

| Injector Temperature | 280 °C |

| Oven Temperature Program | Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 10 min at 280 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Hydrogen Flow | 30 mL/min |

| Air Flow | 300 mL/min |

| Makeup Gas (N₂) Flow | 25 mL/min |

Table 2: Typical GC-FID Conditions for Hydrocarbon Analysis.

Data Analysis and Quantification

-

Calibration Curve: For each analyte, plot the ratio of the analyte peak area to the internal standard peak area against the known concentration of the analyte. Perform a linear regression to obtain the calibration curve and the response factor.

-

Quantification: In the chromatogram of the biofuel sample, identify and integrate the peaks corresponding to the target analytes and this compound. Calculate the peak area ratio for each analyte. Use the calibration curve to determine the concentration of each analyte in the prepared sample solution.

-

Calculate Concentration in Original Sample: Account for the initial sample weight and dilution to calculate the concentration of each hydrocarbon in the original biofuel sample.

The following diagram illustrates the logical workflow for quantitative analysis using an internal standard.

Caption: Workflow for quantitative GC analysis using this compound as an internal standard.

Protocol: Determination of Retention Index

This protocol describes how to use this compound as a reference compound in the determination of the Kovats Retention Index (RI) of unknown compounds.

Principle

The Kovats Retention Index is a dimensionless quantity that relates the retention time of a compound to the retention times of adjacent n-alkanes. By including this compound (with a known RI) in a mixture of n-alkanes, the accuracy of the RI calculation for other compounds can be verified.

Experimental Protocol

4.2.1. Materials and Reagents

-

This compound (>98% purity, GC grade)

-

n-Alkane standard mixture (e.g., C10 to C20)

-

Unknown sample containing compounds of interest

-

Hexane (GC grade)

4.2.2. Preparation of Solutions

-

RI Calibration Standard: Prepare a solution containing the n-alkane standard mixture and this compound in hexane. The concentration of each component should be sufficient to produce a clear, symmetrical peak.

-